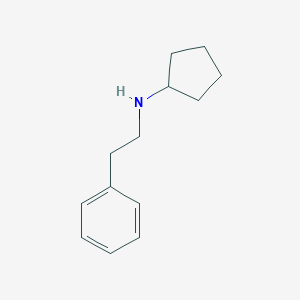

N-(2-phenylethyl)cyclopentanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHWNDVNDXTOLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406623 | |

| Record name | N-(2-phenylethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160567-89-5 | |

| Record name | N-(2-phenylethyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of N-(2-phenylethyl)cyclopentanamine

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N-(2-phenylethyl)cyclopentanamine, a secondary amine with significant potential in medicinal chemistry. The core of this molecule incorporates the pharmacologically relevant phenylethylamine scaffold and a conformationally constrained cyclopentanamine moiety, making it a valuable target for drug discovery programs, particularly in neurology.[1][2][3] We present a robust and efficient synthetic route via one-pot reductive amination of cyclopentanone with 2-phenylethylamine. The rationale for the chosen synthetic strategy and reaction conditions is discussed in depth. Furthermore, this guide establishes a complete framework for the structural verification and purity assessment of the final compound using a suite of standard analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Expected data and key spectral features are detailed to provide a benchmark for successful synthesis.

Introduction

The convergence of privileged structural motifs is a cornerstone of modern drug design. This compound is an exemplar of this principle, wedding two key pharmacophores. The 2-phenylethylamine framework is the backbone of numerous neurotransmitters (e.g., dopamine, norepinephrine) and is found in a vast array of neurologically active agents.[3][4] Its presence often confers affinity for targets within the central nervous system. Concurrently, the cyclopentanamine unit provides a degree of conformational rigidity, which can be crucial for enhancing binding affinity and selectivity for a specific biological target.[2]

The synthesis of novel derivatives of such scaffolds is of paramount importance to researchers in drug development. This guide is designed for chemists and pharmacologists, providing an expert-level, field-proven protocol for synthesizing this compound and rigorously confirming its chemical identity. The methodologies described herein are grounded in established chemical principles and are designed to be both efficient and reliable.

Part I: Synthesis via Reductive Amination

Principle of the Reaction

Reductive amination is one ofthe most powerful and widely used methods for the synthesis of amines. The transformation proceeds in a one-pot fashion through two distinct, sequential steps:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-phenylethylamine) on the carbonyl carbon of the ketone (cyclopentanone). This forms an unstable carbinolamine intermediate, which, under mildly acidic conditions, readily dehydrates to form a more stable iminium cation.

-

Reduction: A selective reducing agent, introduced into the same reaction vessel, reduces the iminium intermediate to the final secondary amine product.[5]

Rationale for Method Selection

The choice of reductive amination is predicated on its high efficiency, operational simplicity, and the use of readily available starting materials. For this specific transformation, a key consideration is the choice of the reducing agent. While powerful hydrides like lithium aluminum hydride could achieve the reduction, they would also readily reduce the starting ketone. Similarly, sodium borohydride can be sluggish in reducing the imine intermediate.

Therefore, we select Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This reagent is exceptionally well-suited for this reaction due to its mild nature and enhanced steric bulk, which allows it to selectively reduce the protonated iminium ion much faster than it reduces the starting ketone. This selectivity obviates the need to pre-form the imine in a separate step, making the one-pot procedure highly efficient.

Reaction Mechanism

Caption: The reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Table 1: Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| Cyclopentanone | C₅H₈O | 84.12 | 0.84 g (0.91 mL) | 10.0 |

| 2-Phenylethylamine | C₈H₁₁N | 121.18 | 1.21 g (1.25 mL) | 10.0 |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.57 mL | 10.0 |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq), 2-phenylethylamine (1.0 eq), and dichloromethane (DCM, 40 mL).

-

Acidification: Add glacial acetic acid (1.0 eq) to the solution. The acid catalyzes the formation of the iminium intermediate. Stir the mixture at room temperature for 20 minutes.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some gas evolution. The reaction is mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The product should have a higher Rf value than the 2-phenylethylamine starting material. The reaction is typically complete within 3-5 hours.

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of 1% to 5% ethyl acetate in hexanes to isolate the pure this compound.

Part II: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the successful synthesis of the target compound and to establish its purity. The following section outlines the expected results from standard analytical techniques.

Characterization Workflow

Caption: Logical workflow from crude product to full characterization.

Physical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₉N | [1] |

| Molecular Weight | 189.30 g/mol | [6] |

| Appearance | Liquid | [6] |

| Nitrogen Rule | Odd MW, consistent with one N atom | [7] |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present.

Expected Spectrum: The IR spectrum provides a definitive fingerprint. For a secondary amine like our target compound, the most telling signal is the N-H stretch.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| ~3350-3310 | N-H Stretch | Weak to Medium | Characteristic single peak for a secondary amine.[7][8] |

| 3100-3000 | Aromatic C-H Stretch | Medium | Indicates the presence of the phenyl ring. |

| 2950-2850 | Aliphatic C-H Stretch | Strong | From the cyclopentyl and ethyl groups. |

| ~1600, ~1495 | Aromatic C=C Stretch | Medium | Confirms the aromatic ring. |

| 1250-1020 | C-N Stretch | Medium to Weak | For the aliphatic amine C-N bond.[8] |

| 910-665 | N-H Wag | Broad, Medium | Characteristic of primary and secondary amines.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~7.35-7.20 ppm (5H, multiplet): Protons of the monosubstituted phenyl ring.

-

~3.60 ppm (1H, quintet): The methine proton (CH) on the cyclopentyl ring attached to the nitrogen. It is deshielded by the adjacent nitrogen.

-

~2.90 ppm (4H, multiplet): The two methylene groups (N-CH₂-CH₂-Ph) of the phenylethyl chain.

-

~1.90-1.50 ppm (8H, multiplet): The four methylene groups (CH₂) of the cyclopentyl ring.

-

~1.40 ppm (1H, broad singlet): The N-H proton. This signal is often broad and its chemical shift can vary; it will disappear upon a D₂O shake.[7]

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~140 ppm: Quaternary aromatic carbon (C-CH₂).

-

~128.5 ppm (2C) & ~128.3 ppm (2C): Aromatic CH carbons (ortho and meta).

-

~126.0 ppm: Aromatic CH carbon (para).

-

~59.0 ppm: Cyclopentyl CH carbon attached to nitrogen.

-

~49.0 ppm: N-CH₂ carbon.

-

~36.5 ppm: Ph-CH₂ carbon.

-

~33.0 ppm (2C): Cyclopentyl CH₂ carbons adjacent to the CH-N group.

-

~24.0 ppm (2C): Remaining cyclopentyl CH₂ carbons.

Mass Spectrometry (MS)

Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge (m/z) ratio of the molecular ion and its fragments provides the molecular weight and structural clues.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 189 , consistent with the molecular weight. Its presence confirms the elemental formula and adheres to the nitrogen rule (odd mass for one nitrogen atom).[7]

-

Base Peak (m/z = 116): This is the most likely base peak, resulting from alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), specifically the loss of the benzyl radical (C₇H₇•). This forms a stable iminium ion [C₅H₁₀=N-H-CH₂]⁺.

-

Tropylium Ion (m/z = 91): A very common and prominent fragment in compounds containing a benzyl group, resulting from the cleavage of the Cα-Cβ bond of the phenylethyl chain followed by rearrangement to the stable tropylium cation [C₇H₇]⁺.[9]

-

Other Fragments: Loss of the cyclopentyl group (m/z = 120) or other fragmentation patterns of the cyclopentyl ring.

Conclusion

This guide details a reliable and scientifically sound approach for the synthesis and characterization of this compound. The reductive amination protocol using sodium triacetoxyborohydride offers a highly selective and efficient route to the target molecule. The subsequent analytical workflow, employing IR, NMR, and MS, provides a comprehensive and self-validating system for confirming the structural integrity and purity of the synthesized compound. The data and methodologies presented here serve as a robust resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related molecular scaffolds for novel therapeutic applications.

References

-

University of California, Davis. IR Spectroscopy Tutorial: Amines. [Online]. Available: [Link]

-

Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Online]. Available: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Online]. Available: [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Online]. Available: [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Online]. Available: [Link]

-

ResearchGate. (2025). Reductive amination of cyclopentanone | Request PDF. [Online]. Available: [Link]

-

ResearchGate. (2023). Amination of cyclopentanone and accompanied by‐reactions. [Online]. Available: [Link]

-

PubChem. N-(2-phenylethyl)cyclopentanecarboxamide. [Online]. Available: [Link]

- de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.

-

I.S. de Sousa, et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Online]. Available: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phenylethylamine HCl in Modern Drug Development. [Online]. Available: [Link]

-

Wang, Y. S., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Online]. Available: [Link]

Sources

- 1. CAS 160567-89-5: this compound [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Hit2Lead | this compound | CAS# 160567-89-5 | MFCD08691714 | BB-4024876 [hit2lead.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-phenylethyl)cyclopentanamine

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of N-(2-phenylethyl)cyclopentanamine, a secondary amine with significant potential in medicinal chemistry and drug development.[1] As a molecule combining a flexible phenylethyl group with a rigid cyclopentyl moiety, its properties such as acidity (pKa), lipophilicity (LogP/LogD), solubility, and thermal stability are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This document outlines both the theoretical basis and detailed, field-proven experimental protocols for the precise determination of these parameters. The methodologies are presented to ensure scientific integrity, providing researchers and drug development professionals with a self-validating framework for characterization. All discussions are grounded in authoritative references to support key claims and procedural standards.

Introduction: Structural Significance and Therapeutic Potential

This compound (CAS 160567-89-5) is an organic compound featuring a cyclopentanamine core substituted with a 2-phenylethyl group at the nitrogen atom.[1] The structural architecture of this molecule is of particular interest to medicinal chemists. The phenylethyl group is a common pharmacophore found in numerous neurologically active agents, while the cyclopentyl group introduces a degree of conformational rigidity and lipophilicity that can significantly influence receptor binding and metabolic stability.[1]

The amine functional group imparts moderate polarity and the ability to act as a hydrogen bond acceptor, influencing its solubility and interactions with biological targets.[1] As a secondary amine, it is basic and will be protonated at physiological pH, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of its physicochemical properties is therefore not merely academic but a prerequisite for any rational drug design and development program involving this or structurally related compounds.

Core Physicochemical Profile

A summary of the key physicochemical properties of this compound is presented below. These values are a combination of reported data and calculated estimates, which serve as a baseline for experimental verification.

| Property | Value (Experimental or Estimated) | Source / Method | Significance in Drug Development |

| Molecular Formula | C₁₃H₁₉N | - | Defines the elemental composition and stoichiometry. |

| Molecular Weight | 189.30 g/mol | [2][3] | Influences diffusion rates and molar concentration calculations. |

| Physical Form | Liquid | [2] | Affects handling, formulation, and storage requirements. |

| Calculated LogP | 3.05 | [2] | Predicts lipophilicity and membrane permeability; a key component of drug-likeness rules like Lipinski's Rule of 5.[4][5][6] |

| Estimated pKa | ~10.5 - 11.0 | Based on similar secondary alkylamines[7] | Determines the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and cell penetration. |

| Aqueous Solubility | Low to Moderate | Inferred from structure[8] | Crucial for bioavailability and formulation development. |

| Thermal Stability | To be determined experimentally | - | Informs on storage conditions, shelf-life, and processing limits.[9] |

| Rotatable Bonds | 4 | [2] | Indicates molecular flexibility, which can affect receptor binding affinity. |

Experimental Determination of Key Parameters

The following sections provide detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.

Determination of Acid Dissociation Constant (pKa)

The pKa is arguably the most important physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule in different biological compartments. For a basic amine like this compound, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid (R₂NH₂⁺). Potentiometric titration is a robust and widely used method for this determination.[10]

-

Instrumentation: A calibrated pH meter with a combination glass electrode, an automated titrator (e.g., Mettler Toledo T5), and a 25 mL titration vessel.

-

Reagent Preparation:

-

Analyte Solution: Accurately weigh ~20 mg of this compound and dissolve it in 20 mL of a co-solvent system (e.g., 50:50 methanol/water) to ensure complete dissolution.

-

Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).

-

Blank: Prepare a solution of the same co-solvent system without the analyte.

-

-

Titration Procedure:

-

Place the analyte solution in the titration vessel and immerse the pH electrode.

-

Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.01 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point, identified by a sharp change in pH.

-

Perform a blank titration using the co-solvent alone to correct for solvent effects.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is determined from the pH value at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the inflection point on the sigmoid curve.[10]

-

Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely locate the equivalence point (the peak of the derivative curve). The pKa is the pH at half of this volume.

-

Causality Behind Experimental Choices:

-

Co-Solvent System: The use of a methanol/water co-solvent is necessary because this compound, with a LogP of ~3, is expected to have low aqueous solubility. The co-solvent ensures the analyte and its salt form remain fully dissolved throughout the titration.

-

Automated Titrator: This ensures high precision in titrant delivery and data acquisition, leading to a more accurate and reproducible pKa determination compared to manual methods.

-

Blank Titration: This is a critical control to account for the acidity or basicity of the solvent system and any impurities, ensuring that the measured pH changes are solely due to the analyte.

Determination of Lipophilicity (LogD at pH 7.4)

Lipophilicity is a key predictor of a compound's ADME properties. For an ionizable compound, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP).[4] LogD is measured at a specific pH and accounts for the partitioning of both the ionized and non-ionized forms of the molecule.[5][6] The shake-flask method is the gold-standard for LogP and LogD determination.[5][11]

-

System Preparation:

-

Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Organic Phase: Use 1-octanol.

-

Pre-saturation: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use. This step is crucial to prevent volume changes during the actual experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in 1-octanol at a concentration of approximately 1 mg/mL.

-

-

Partitioning:

-

In a series of glass vials (in triplicate), add 5 mL of the pre-saturated 1-octanol stock solution and 5 mL of the pre-saturated PBS (pH 7.4).

-

Seal the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; preliminary experiments should establish this).

-

Centrifuge the vials at low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase (aqueous and octanol).

-

Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.

-

-

Calculation:

-

The distribution coefficient, D, is calculated as the ratio of the analyte's concentration in the octanol phase to its concentration in the aqueous phase: D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogD is the base-10 logarithm of D.

-

Causality Behind Experimental Choices:

-

1-Octanol/Water System: This biphasic system is the universally accepted standard for mimicking the lipid/aqueous environments of biological membranes.

-

pH 7.4 Buffer: This specific pH is chosen to replicate the physiological pH of blood plasma, providing a direct measure of lipophilicity under biologically relevant conditions.[4]

-

Pre-saturation of Solvents: This critical step prevents volume changes during the experiment that would otherwise occur due to the partial miscibility of octanol and water, ensuring the accuracy of the final concentration measurements.

-

HPLC-UV for Quantification: This technique provides the high sensitivity and specificity required to accurately measure the analyte's concentration in both phases, even when the concentration in one phase is very low.

Assessment of Thermal Stability

Understanding a compound's thermal stability is vital for determining appropriate storage conditions, predicting shelf-life, and identifying potential issues during manufacturing (e.g., drying). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques used for this purpose.[12][13][14]

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It precisely identifies the temperature at which the compound begins to decompose.

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+).

-

Sample Preparation: Place 5-10 mg of this compound liquid into an alumina crucible.

-

Analysis Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

-

Temperature Program: Equilibrate at 30°C, then ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining (y-axis) versus temperature (x-axis).

-

The onset temperature of decomposition is determined from the point where significant mass loss begins. The first derivative of this curve (DTG) can be used to identify the temperature of maximum decomposition rate.

-

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] It is used to detect thermal events such as melting, boiling, and decomposition, and to determine the energy associated with these transitions.[16]

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000).

-

Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed pan is used as the reference.

-

Analysis Conditions:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate at a sub-ambient temperature (e.g., -50°C), then ramp the temperature to 300°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow (y-axis) versus temperature (x-axis).

-

Endothermic events (e.g., melting, boiling) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up. The peak onset and peak maximum temperatures provide critical information about the compound's thermal behavior.

-

Conclusion

The physicochemical properties of this compound—particularly its pKa, LogD, and thermal stability—are foundational to its evaluation as a potential drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data essential for building predictive ADME models and guiding formulation development. By adhering to these validated methodologies, researchers can ensure the scientific integrity of their characterization efforts, enabling a more efficient and informed drug discovery process.

References

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

-

LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]

-

LogP / LogD shake-flask method v1. (2021). ResearchGate. Retrieved from [Link]

-

Sumon, K. Z., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

-

A Simple Method for the Estimation of pKa of Amines. (n.d.). Hrcak. Retrieved from [Link]

-

Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. (n.d.). SciSpace. Retrieved from [Link]

-

De Vrieze, M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Retrieved from [Link]

-

Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). Scholaris. Retrieved from [Link]

-

N-(2-phenylethyl)cyclopentanecarboxamide. (n.d.). PubChem. Retrieved from [Link]

-

Determining the content of amino groups using TGA? (2023). ResearchGate. Retrieved from [Link]

-

Cyclopentylamine. (n.d.). Solubility of Things. Retrieved from [Link]

-

Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. Retrieved from [Link]

-

Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved from [Link]

-

2-PropenaMide, N-(2-phenylethyl). (n.d.). LookChem. Retrieved from [Link]

-

Differential Scanning Calorimetry (DSC). (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH. Retrieved from [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]

-

Analysis of primary, secondary and tertiary amines. (n.d.). Agilent. Retrieved from [Link]

-

Cyclopentyl-(1-phenyl-ethyl)-amine. (n.d.). PubChem. Retrieved from [Link]

-

Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents. (2023). ACS Publications. Retrieved from [Link]

-

Cyclopentylamine. (n.d.). PubChem. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). R. Williams. Retrieved from [Link]

-

This compound. (n.d.). Fluorochem. Retrieved from [Link]

-

N-Ethylcyclopentanamine. (n.d.). PubChem. Retrieved from [Link]

-

N-(2-phenylethyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

-

(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. CAS 160567-89-5: this compound [cymitquimica.com]

- 2. Hit2Lead | this compound | CAS# 160567-89-5 | MFCD08691714 | BB-4024876 [hit2lead.com]

- 3. Cyclopentyl-(1-phenyl-ethyl)-amine | C13H19N | CID 427071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Speculative Mechanism of Action of N-(2-phenylethyl)cyclopentanamine

Abstract

N-(2-phenylethyl)cyclopentanamine is a novel compound with a chemical structure suggesting potential psychoactivity, yet its pharmacological profile remains uncharacterized. This guide provides a comprehensive framework for elucidating its mechanism of action. By dissecting its core components—a phenethylamine backbone and a cyclopentylamine moiety—we generate a series of evidence-based hypotheses. These speculations center on its potential role as a monoamine releasing agent, a trace amine-associated receptor 1 (TAAR1) agonist, a direct interactor with monoaminergic receptors, and a potential enzyme inhibitor. For each hypothesis, this document details the scientific rationale and provides rigorous, step-by-step experimental protocols designed to yield definitive, verifiable data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel psychoactive compounds.

Introduction: Unveiling a Pharmacological Enigma

This compound (C13H19N) is an organic compound featuring a phenethylamine scaffold N-substituted with a cyclopentyl group.[1][2] Its structure is a hybrid of two pharmacologically significant classes. The phenethylamine backbone is characteristic of a broad range of central nervous system stimulants, including endogenous trace amines and synthetic drugs that primarily modulate monoamine neurotransmitter systems.[3][4] The cyclopentanamine moiety is found in various bioactive compounds, including some that act as catecholamine releasing agents.[1][5]

Given the complete absence of preclinical or clinical data for this compound, its mechanism of action is entirely speculative. This guide aims to bridge this knowledge gap by proposing a logical, structured, and experimentally-driven approach to its pharmacological characterization. We will proceed by formulating key hypotheses based on structure-activity relationships with known compounds and detail the requisite experimental workflows to systematically test these predictions.

Hypothesis 1: Monoamine Releasing Agent

Rationale: The most direct hypothesis is that this compound functions as a releasing agent of catecholamine neurotransmitters, specifically dopamine (DA) and norepinephrine (NE). This is strongly suggested by its structural components:

-

Phenethylamine Core: Unsubstituted phenethylamine and its derivatives, like amphetamine, are well-established monoamine releasing agents.[6] They typically function by reversing the direction of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to a non-vesicular efflux of neurotransmitters into the synapse.[6][7]

-

Cyclopentamine Moiety: The related compound cyclopentamine acts as a releasing agent for norepinephrine, epinephrine, and dopamine.[1][8] Its structural similarity to methamphetamine, differing by the replacement of a phenyl ring with a cyclopentane ring, points to a shared capacity to interact with monoamine systems.[1]

Therefore, it is highly probable that this compound will exhibit affinity for and/or functional interaction with DAT and NET, leading to neurotransmitter release.

Experimental Workflow: Characterizing Monoamine Release

A multi-step process is required to confirm this hypothesis, starting with transporter binding and progressing to functional release assays, both in vitro and in vivo.

Caption: Workflow for investigating TAAR1 agonist activity.

Protocol 2.1: TAAR1 Functional Assay (cAMP Accumulation)

This protocol measures the functional activation of TAAR1 by quantifying the downstream second messenger, cAMP. [9]

-

Cell Culture: Use a cell line (e.g., HEK-293) stably or transiently expressing human TAAR1. [6]2. Assay Preparation: Plate the cells in a 96- or 384-well plate. On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a known TAAR1 agonist (e.g., β-phenethylamine) as a positive control. [10]4. Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production. [9]5. Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based biosensor assay (e.g., GloSensor). [6][11][12]6. Data Analysis: Normalize the data to the response of a positive control. Plot the cAMP response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 and Emax values.

| Hypothetical Data Summary: TAAR1 Agonist Profile | ||

| Assay | Parameter | Hypothetical Value |

| TAAR1 cAMP Accumulation | EC50 (nM) | 250 |

| Emax (% of β-PEA) | 85% |

Hypothesis 3: Direct Monoaminergic Receptor Affinity

Rationale: While the primary mechanism of many phenethylamines is transporter-mediated release, some derivatives exhibit direct affinity for G-protein coupled receptors, including serotonin (5-HT) and adrenergic receptors. [7]For example, some N-substituted phenethylamines have shown affinity for 5-HT1A and 5-HT2A receptors. [13][14]The addition of the bulky, lipophilic cyclopentyl group to the nitrogen atom could potentially confer affinity for these or other receptors. Therefore, a broad receptor screening is a necessary step to rule out or identify any significant direct receptor interactions that might contribute to the compound's overall pharmacological profile.

Protocol 4.1: Broad Radioligand Binding Screen

This protocol uses a high-throughput screening approach to assess the affinity of this compound across a wide panel of CNS receptors.

-

Assay Provider: Submit the compound to a commercial contract research organization (CRO) that offers broad receptor screening panels (e.g., Eurofins SafetyScreen, Charles River).

-

Panel Selection: Select a panel that includes, at a minimum:

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C

-

Dopamine Receptors: D1, D2, D3, D4, D5

-

Adrenergic Receptors: α1A, α1B, α2A, α2B, β1, β2

-

Monoamine Transporters: DAT, NET, SERT (as a confirmation of Protocol 1.1)

-

-

Screening: The CRO will perform competitive radioligand binding assays for each target, typically at a single high concentration of the test compound (e.g., 1 or 10 µM).

-

Data Analysis: The primary output will be the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (typically >50%) flags a "hit" and indicates an affinity that warrants further investigation.

-

Follow-up: For any identified hits, perform full dose-response binding assays (as described in Protocol 1.1) to determine the Ki value for that specific receptor.

| Hypothetical Data Summary: Receptor Screening Hits (>50% Inhibition @ 1µM) | |

| Receptor Target | % Inhibition |

| Dopamine Transporter (DAT) | 85% |

| Norepinephrine Transporter (NET) | 70% |

| Adrenergic Alpha-2A | 55% |

| 5-HT2A | 15% |

| Dopamine D2 | 8% |

Hypothesis 4: Enzyme Inhibition

Rationale: The metabolism of phenethylamine is rapid, primarily driven by monoamine oxidase B (MAO-B). [6]The N-cyclopentyl substitution in this compound might sterically hinder its access to the MAO active site, potentially making it a weaker substrate or even an inhibitor. Furthermore, as a novel chemical entity, its potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, should be evaluated as a standard safety assessment. [15][16]Inhibition of these enzymes could lead to significant drug-drug interactions.

Protocol 5.1: Monoamine Oxidase (MAO) Inhibition Assay

This protocol assesses the compound's ability to inhibit the activity of MAO-A and MAO-B.

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes. [7][17]2. Assay Principle: Employ a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO activity. [7]In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a fluorescent product. [7]3. Assay Setup: In a 96-well plate, incubate the MAO-A or MAO-B enzyme with varying concentrations of this compound. Include known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls. [17][18]4. Reaction Initiation: Add a suitable substrate (e.g., p-tyramine for both, or specific substrates for each isoform) along with the HRP/probe mixture to initiate the reaction. [3][7]5. Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for the inhibition of MAO-A and MAO-B.

Protocol 5.2: Cytochrome P450 (CYP) Inhibition Assay

This protocol evaluates the potential of the compound to inhibit major human CYP isoforms.

-

Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes, or individual recombinant CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, 3A4). [5][16]2. Assay Setup: Incubate the enzyme source with a specific probe substrate for each CYP isoform in the presence of varying concentrations of this compound. [19]3. Reaction: Initiate the metabolic reaction by adding an NADPH-generating system.

-

Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [4]5. Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value for each CYP isoform.

| Hypothetical Data Summary: Enzyme Inhibition Profile | ||

| Enzyme | Parameter | Hypothetical Value |

| MAO-A | IC50 (µM) | >50 |

| MAO-B | IC50 (µM) | 25 |

| CYP2D6 | IC50 (µM) | 8 |

| CYP3A4 | IC50 (µM) | >50 |

Integrated Discussion and Future Directions

This guide outlines a systematic, hypothesis-driven research program to elucidate the mechanism of action of this compound. The proposed experiments are designed to build a comprehensive pharmacological profile, starting from the most probable mechanisms based on its chemical structure.

The initial results from the monoamine transporter binding and release assays (Protocols 1.1-1.3) will be the most informative. Strong activity as a DAT/NET releaser would classify the compound as a classical psychostimulant. The TAAR1 functional assay (Protocol 2.1) will determine if it shares this additional mechanism with its parent compound, phenethylamine. The broad receptor screen (Protocol 4.1) serves as a crucial control, identifying any unexpected off-target activities that could contribute to its effects or side-effect profile. Finally, the enzyme inhibition assays (Protocols 5.1-5.2) provide essential data regarding its metabolic stability and potential for drug-drug interactions.

Should these initial hypotheses prove correct, future research should focus on in vivo behavioral pharmacology to correlate these mechanisms with functional outcomes. Assays for locomotor activity, drug discrimination, and conditioned place preference would be logical next steps to characterize its stimulant, subjective, and rewarding effects, respectively. A full pharmacokinetic profile would also be necessary to understand its absorption, distribution, metabolism, and excretion. By following this structured approach, the pharmacological identity of this compound can be systematically unveiled, transforming it from a chemical structure to a characterized pharmacological agent.

References

- Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?.

- Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?.

- Benchchem. (n.d.). Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide.

-

Wikipedia. (n.d.). Cyclopentamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethylamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

-

Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

-

NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

-

Pauli, G. F., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH. Retrieved from [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Chefer, V. I., et al. (n.d.). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC - PubMed Central. Retrieved from [Link]

-

NCBI. (n.d.). In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. PubMed Central. Retrieved from [Link]

-

NCBI. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

-

NCBI. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central. Retrieved from [Link]

-

NCBI. (2023, March 1). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. PubMed. Retrieved from [Link]

-

News-Medical.Net. (2019, February 6). Making the Most of Microdialysis for Neurotransmitter Analysis. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

NCBI. (2020, May 19). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. Retrieved from [Link]

-

NCBI. (n.d.). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PubMed Central. Retrieved from [Link]

-

Biocompare. (n.d.). TAAR1 ELISA Kits. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-phenylethyl)cyclopentanecarboxamide | C14H19NO | CID 843104. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing | Request PDF. Retrieved from [Link]

-

Noor, H., & Wade-Martins, R. (2024, February 16). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). Protocols.io. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentyl-(1-phenyl-ethyl)-amine | C13H19N | CID 427071. Retrieved from [Link]

-

MDPI. (n.d.). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Retrieved from [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

-

MDPI. (2024, April 11). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. Retrieved from [Link]

-

News-Medical.Net. (2026, January 6). TAAR1 mutation impairs brain signaling in schizophrenia. Retrieved from [Link]

-

NCBI. (n.d.). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). PMC - NIH. Retrieved from [Link]

-

Frontiers. (2018, June 20). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Retrieved from [Link]

Sources

- 1. CAS 160567-89-5: this compound [cymitquimica.com]

- 2. Hit2Lead | this compound | CAS# 160567-89-5 | MFCD08691714 | BB-4024876 [hit2lead.com]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lnhlifesciences.org [lnhlifesciences.org]

- 5. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 6. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 10. news-medical.net [news-medical.net]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. enamine.net [enamine.net]

- 17. evotec.com [evotec.com]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Compass of the Mind: A Technical Guide to the Discovery of Novel Phenylethylamine Derivatives for CNS Targets

This guide provides an in-depth exploration of the multifaceted process of discovering and developing novel phenylethylamine derivatives for central nervous system (CNS) targets. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will navigate the journey from initial chemical synthesis to preclinical evaluation, emphasizing the causal relationships behind experimental choices and the establishment of self-validating protocols.

The Phenylethylamine Scaffold: A Privileged Structure in CNS Drug Discovery

The 2-phenylethylamine motif is a cornerstone in neuroscience and medicinal chemistry. Its simple, yet versatile, structure is present in a wide array of endogenous neuromodulators, including dopamine, norepinephrine, and epinephrine. This inherent biological relevance makes it a "privileged scaffold" – a molecular framework that is predisposed to interact with biological targets. The core structure, a phenyl ring attached to an ethylamine side chain, offers numerous points for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve desired effects on CNS targets. These modifications can influence a compound's potency, selectivity, and pharmacokinetic profile, making the phenylethylamine scaffold a rich starting point for the development of novel therapeutics for a range of CNS disorders.

Charting the Course: Target Identification and Validation

The successful development of a novel CNS therapeutic begins with the careful selection and validation of a biological target. For phenylethylamine derivatives, the primary classes of targets include G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Key CNS Targets for Phenylethylamine Derivatives:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT2A, 5-HT2C, and 5-HT1A subtypes, which are implicated in mood, psychosis, and cognition. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and the ethylamine side chain can significantly alter affinity and functional activity at these receptors.[1][2][3][4][5]

-

Dopamine (DA) Receptors and Transporter (DAT): The D2 receptor is a key target for antipsychotics, while DAT is a primary target for stimulants and some antidepressants. The SAR for phenylethylamines at DAT is well-studied, with modifications to the aromatic ring and side chain influencing inhibitory potency.

-

Norepinephrine (NE) Transporter (NET): Inhibition of NET is a validated mechanism for the treatment of depression and ADHD.

-

Trace Amine-Associated Receptor 1 (TAAR1): An emerging target that modulates monoaminergic neurotransmission and is implicated in a variety of psychiatric disorders.

Target validation is a critical step to ensure that modulating the chosen target will have the desired therapeutic effect. This often involves a combination of genetic studies, pharmacological tool compounds, and preclinical models of disease. A well-validated target provides a solid foundation for a resource-intensive drug discovery campaign.[6]

The Chemist's Craft: Synthesizing a Diverse Phenylethylamine Library

The creation of a chemically diverse library of novel phenylethylamine derivatives is the engine of the discovery process. Several synthetic strategies can be employed to generate a wide range of analogues for screening.

Core Synthetic Strategies

-

Reductive Amination: This is a highly versatile and widely used method for the synthesis of phenylethylamines. It involves the reaction of a substituted phenylacetone or phenylacetaldehyde with an amine in the presence of a reducing agent. This one-pot reaction is efficient and allows for the introduction of a wide variety of substituents on the amine nitrogen.

-

Pictet-Spengler Reaction: This reaction is used to synthesize tetrahydroisoquinoline derivatives of phenylethylamines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8][9][10][11] This strategy is particularly useful for creating more rigid analogues, which can provide valuable SAR data.

-

Bischler-Napieralski Reaction: This reaction is employed to synthesize dihydroisoquinoline derivatives, which can be subsequently reduced to tetrahydroisoquinolines. It involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride.[12][13][14][15][16]

Below is a diagram illustrating these key synthetic pathways.

Caption: Key synthetic routes to phenylethylamine derivatives.

Detailed Experimental Protocol: Synthesis of a Novel Phenylethylamine Derivative via Reductive Amination

This protocol describes a general procedure for the synthesis of a hypothetical N-substituted phenylethylamine derivative.

Materials:

-

Substituted phenylacetone (1.0 eq)

-

Primary or secondary amine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenylacetone (1.0 eq) and the amine (1.2 eq) to 1,2-dichloroethane.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired phenylethylamine derivative.

-

Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC.

The In Vitro Gauntlet: Screening for Biological Activity

Once a library of compounds has been synthesized, the next step is to screen them for activity at the chosen CNS target. This is typically done using a tiered approach, starting with high-throughput screening (HTS) to identify initial "hits," followed by more detailed characterization of the most promising compounds.

The In Vitro Screening Cascade

The screening cascade is a logical workflow designed to efficiently identify and characterize promising compounds.

Caption: A typical in vitro screening cascade for CNS drug discovery.

Detailed Experimental Protocol: Radioligand Binding Assay for the 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: Mianserin (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well microplate, add the following to each well in triplicate:

-

Assay buffer (for total binding).

-

Non-specific binding control (Mianserin).

-

Test compound at various concentrations.

-

-

Add the cell membrane preparation to each well.

-

Initiate the binding reaction by adding the [³H]Ketanserin to each well at a concentration close to its Kd.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters several times with ice-cold assay buffer to reduce non-specific binding.

-

Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Experimental Protocol: Calcium Flux Assay for a Gq-Coupled GPCR

This protocol describes a functional assay to measure the ability of test compounds to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by measuring changes in intracellular calcium.[17][18][19]

Materials:

-

HEK293 cells stably expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage from cells).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

-

Plate the cells in the microplates and grow them to confluence.

-

On the day of the assay, remove the growth medium and replace it with the assay buffer containing the calcium-sensitive dye and probenecid.

-

Incubate the plate at 37°C for 60 minutes to allow the cells to load the dye.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Place the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

The instrument will then automatically inject the test compounds into the corresponding wells of the cell plate.

-

Immediately following injection, monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Determine the EC₅₀ value for each agonist compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve. The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response.

-

For antagonists, pre-incubate the cells with the antagonist before adding a known agonist at its EC₅₀ concentration. The antagonist's potency (IC₅₀) can then be determined by its ability to inhibit the agonist-induced calcium response.

Data Presentation: In Vitro Screening Results

| Compound ID | 5-HT2A Binding Ki (nM) | 5-HT2A Functional EC₅₀ (nM) | DAT Binding IC₅₀ (nM) | NET Binding IC₅₀ (nM) | Microsomal Stability (t1/2, min) |

| PEA-001 | 15.2 | 25.8 (agonist) | >10,000 | >10,000 | 45 |

| PEA-002 | 150.5 | - | 50.3 | 850.1 | 62 |

| PEA-003 | 8.9 | 12.1 (agonist) | 5,600 | 7,800 | 25 |

| PEA-004 | 250.1 | - | 12.5 | 2,500 | >90 |

From Bench to Behavior: In Vivo Evaluation

Compounds that demonstrate promising in vitro profiles must then be evaluated in living organisms to assess their pharmacokinetic properties, safety, and efficacy in relevant animal models of CNS disorders.

Overview of In Vivo CNS Models

The choice of animal model is crucial and depends on the therapeutic indication.[20][21][22][23]

-

Depression: The forced swim test and tail suspension test are commonly used to screen for antidepressant-like activity.[14]

-

Anxiety: The elevated plus maze, open field test, and light-dark box are used to assess anxiolytic-like effects.[24]

-

Psychosis: Models based on the administration of psychotomimetic drugs like phencyclidine (PCP) or amphetamine are used to mimic certain aspects of psychosis.[20][21]

-

Cognitive Disorders: The Morris water maze and novel object recognition test are used to evaluate effects on learning and memory.

Detailed Experimental Protocol: The Forced Swim Test in Mice

This protocol describes the forced swim test, a widely used model to screen for potential antidepressant activity. The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.

Materials:

-

Male C57BL/6 mice (8-10 weeks old).

-

Glass or clear plastic cylinders (25 cm tall, 10 cm in diameter).

-

Water maintained at 23-25°C.

-

Video recording equipment.

-

Stopwatch.

Procedure:

-

Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Fill the cylinders with water to a depth of 15 cm, such that the mice cannot touch the bottom with their tails or paws.

-

Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

-

Gently place each mouse individually into a cylinder of water.

-

Record the behavior of each mouse for a total of 6 minutes.

-

After the 6-minute session, remove the mice from the water, dry them with a towel, and return them to their home cages.

-

Analyze the video recordings, typically scoring the last 4 minutes of the test.

-

The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

-

A significant decrease in immobility time in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.

The Iterative Cycle: Structure-Activity Relationship (SAR) and Lead Optimization

The data gathered from in vitro and in vivo studies are used to establish a structure-activity relationship (SAR), which describes how changes in the chemical structure of the phenylethylamine derivatives affect their biological activity. This information guides the iterative process of lead optimization, where the most promising compounds are further modified to improve their potency, selectivity, and drug-like properties.

Caption: The iterative cycle of lead optimization in drug discovery.

Conclusion: Navigating the Path to a CNS Drug Candidate

The discovery of novel phenylethylamine derivatives for CNS targets is a challenging yet rewarding endeavor. It requires a multidisciplinary approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and data-driven decision-making. By understanding the principles outlined in this guide – from leveraging a privileged scaffold to employing a robust screening cascade and engaging in iterative lead optimization – researchers can increase the probability of successfully identifying and developing a promising drug candidate with the potential to address the significant unmet medical needs in CNS disorders. The journey is complex, but with a well-defined map and a commitment to scientific rigor, the destination of a novel therapeutic can be reached.

References

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

The Pictet-Spengler Reaction. Organic Reactions. [Link]

-

The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

-

Bischler–Napieralski reaction. Wikipedia. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

-

Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

-

Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

-

Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One. [Link]

-

Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. [Link]

-

The Mouse Forced Swim Test. JoVE. [Link]

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

-

Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One. [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]

-

Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms. PMC. [Link]

-

Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]

-

CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

-

Animal Models of Psychosis: Current State and Future Directions. PMC. [Link]

-

FLIPR™ Assays for GPCR and Ion Channel Targets. NCBI. [Link]

-

Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. PMC. [Link]

-

Essential CNS drug development – pre-clinical development. Cambridge University Press. [Link]

-

Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Agilent. [Link]

-

Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. [Link]

-

Animal models of anxiety disorders and stress. SciELO. [Link]

-

Animal models of anxiety: a review. International Journal of Basic & Clinical Pharmacology. [Link]

-

Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. NCBI. [Link]

-

Preclinical Studies in Drug Development. PPD. [Link]

-

Safety and regulatory requirements and challenge for CNS drug development. PubMed. [Link]

Sources

- 1. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.skku.edu [pure.skku.edu]

- 6. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]

- 7. The Pictet-Spengler Reaction [ebrary.net]

- 8. organicreactions.org [organicreactions.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. organicreactions.org [organicreactions.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Bischler-Napieralski Reaction [organic-chemistry.org]

- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scielo.br [scielo.br]

- 23. ijbcp.com [ijbcp.com]

- 24. Recent advances in anxiety disorders: Focus on animal models and pathological mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of N-(2-phenylethyl)cyclopentanamine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-(2-phenylethyl)cyclopentanamine is an organic compound featuring a cyclopentyl ring and a phenylethylamine moiety.[1] As a secondary amine with both aliphatic and aromatic features, its structural elucidation provides an excellent case study for the integrated application of modern spectroscopic techniques. This guide offers a detailed examination of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data pertinent to this molecule. The correct and unambiguous characterization of such molecules is a critical step in medicinal chemistry, drug development, and materials science.[1] This document is intended for researchers and scientists who require a thorough understanding of how to apply these analytical methods for structural confirmation. The molecule has a chemical formula of C₁₃H₁₉N and a molecular weight of approximately 189.30 g/mol .[2]

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

A. Principle and Ionization

For a molecule like this compound, Electron Ionization (EI) is a common and effective method. In EI-MS, high-energy electrons bombard the sample molecule, causing the ejection of an electron to form a radical cation known as the molecular ion (M•⁺). The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. Due to the high energy of EI, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The "Nitrogen Rule" is a useful heuristic in the mass spectrometry of amines; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.[3]

B. Expected Fragmentation Pattern

The fragmentation of this compound is dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways for aliphatic amines include α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken.[3][4][5]

-

Molecular Ion (M•⁺): The molecular ion peak is expected at m/z = 189 , corresponding to the molecular formula [C₁₃H₁₉N]•⁺.

-

α-Cleavage (Benzylic): The most significant fragmentation pathway involves the cleavage of the Cα-Cβ bond of the phenylethyl group. This is highly favorable as it results in the formation of a stable, resonance-stabilized benzyl cation or, more commonly, the tropylium ion through rearrangement. This fragment gives a very intense base peak at m/z = 91 .

-

α-Cleavage (Iminium Ion Formation): Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a stable iminium cation. Loss of the benzyl radical (C₇H₇•) would result in a fragment at m/z = 98 ([C₅H₁₀=NHCH₂]⁺).

-

Loss of Cyclopentyl: Another possible α-cleavage involves the loss of the cyclopentyl radical, which would generate a fragment at m/z = 120 ([CH₂(CH₂Ph)N=CH₂]⁺).

C. Data Summary: Mass Spectrometry

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 189 | [C₁₃H₁₉N]•⁺ | Molecular Ion (M•⁺) |

| 91 (Base Peak) | [C₇H₇]⁺ | Benzylic C-C cleavage (Tropylium ion) |

| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of benzyl radical |

| 120 | [C₈H₁₀N]⁺ | α-cleavage with loss of cyclopentyl radical |

D. Experimental Protocol: EI-MS

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of this compound in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via direct insertion probe or GC-MS.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a range of m/z 40-400.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure, comparing it against spectral databases if available.

Caption: Predicted EI-MS fragmentation of this compound.

II. Infrared (IR) Spectroscopy

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds.

A. Principle and Interpretation

The IR spectrum provides a "fingerprint" of a molecule by revealing its vibrational modes. For this compound, key absorptions will correspond to N-H, aromatic C-H, aliphatic C-H, and aromatic C=C bonds.

-

N-H Stretch: As a secondary amine, a single, sharp, and moderately intense absorption band is expected in the range of 3350-3310 cm⁻¹.[6][7] This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none.[4][5][6][7][8]

-

Aromatic C-H Stretch: The sp² C-H bonds of the benzene ring typically absorb at wavenumbers just above 3000 cm⁻¹ (approx. 3020-3100 cm⁻¹).

-

Aliphatic C-H Stretch: The sp³ C-H bonds of the cyclopentyl and ethyl groups will show strong absorptions just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-